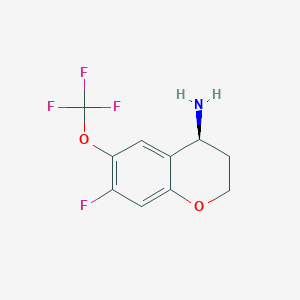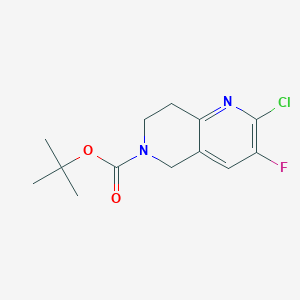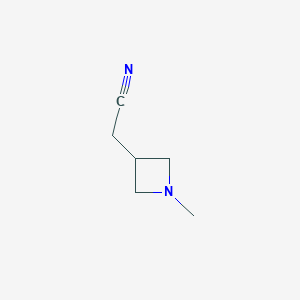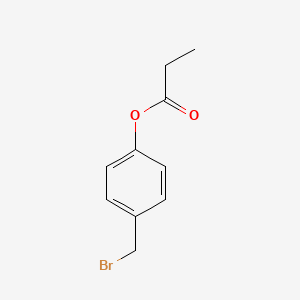![molecular formula C10H10BrNO2 B13032987 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its ability to form coordination bonds with metal ions can contribute to its effectiveness as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness
3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and potential for forming coordination complexes, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c1-10(9(13)14)3-2-6-4-7(11)5-12-8(6)10/h4-5H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
MNHSJGCZSDFWSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C1N=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)



![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)


